Hept-5-yn-1-amine: A Technical Guide for Researchers and Drug Development Professionals
Hept-5-yn-1-amine: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific chemical properties of Hept-5-yn-1-amine (CAS Number: 255381-72-7) is limited.[1][2] This guide provides a comprehensive overview based on the known properties of structurally similar compounds, established principles of organic chemistry, and available supplier information. All quantitative data for Hept-5-yn-1-amine should be considered predictive.
Core Chemical Properties
Hept-5-yn-1-amine is an organic molecule containing both a primary amine and a terminal alkyne functional group. These functionalities impart a unique combination of basicity, nucleophilicity, and reactivity, making it a potentially valuable building block in medicinal chemistry and material science.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of Hept-5-yn-1-amine and its close structural analogs, Hex-5-yn-1-amine and Hept-5-yn-1-ol. These values provide a reasonable estimation of the expected properties for Hept-5-yn-1-amine.
| Property | Hept-5-yn-1-amine (Predicted/Supplier Data) | Hex-5-yn-1-amine (CAS: 15252-45-6) | Hept-5-yn-1-ol (CAS: 58944-42-6) |
| Molecular Formula | C7H13N | C6H11N[3][4][5] | C7H12O |
| Molecular Weight | 111.19 g/mol | 97.16 g/mol [4][5] | 112.17 g/mol |
| Boiling Point | Not available | Not available | 87.5-88.5 °C @ 10 Torr |
| Density | Not available | Not available | 0.898 ± 0.06 g/cm³ (Predicted) |
| Flash Point | Not available | 144 °F / 62 °C[3] | Not available |
| Storage Temperature | Not available | 2-8 °C[3] | Not available |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of primary amines can be achieved through various established methods. For Hept-5-yn-1-amine, a plausible synthetic route would involve the alkylation of a nitrogen-containing nucleophile with a suitable heptynyl halide. Two common methods are the Gabriel synthesis and the direct alkylation of ammonia.
Experimental Protocol: Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often seen with direct ammonia alkylation.[6][7][8][9][10]
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Phthalimide Deprotonation: Potassium phthalimide is treated with a base, such as potassium hydroxide, to form the potassium salt, a potent nucleophile.[9]
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N-Alkylation: The phthalimide anion is then reacted with a primary alkyl halide (e.g., 1-bromohept-5-yne) in an SN2 reaction to form the N-alkylated phthalimide.[8]
-
Hydrolysis: The N-alkylphthalimide is subsequently cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, by reaction with hydrazine (Ing-Manske procedure).[6]
Caption: Gabriel synthesis of Hept-5-yn-1-amine.
Key Reactivity
The chemical reactivity of Hept-5-yn-1-amine is dictated by its two primary functional groups: the terminal alkyne and the primary amine.
-
Amine Group Reactivity: The primary amine is basic and nucleophilic. It can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of imines.
-
Terminal Alkyne Reactivity: The terminal alkyne possesses an acidic proton that can be deprotonated by a strong base to form a powerful carbon nucleophile (an acetylide).[11][12] This acetylide can then participate in various carbon-carbon bond-forming reactions. Key reactions of terminal alkynes include:
Caption: Reactivity map of Hept-5-yn-1-amine.
Applications in Drug Development
The bifunctional nature of Hept-5-yn-1-amine makes it a versatile scaffold for the synthesis of novel bioactive molecules.
-
Alkynyl Amine Scaffolds: Aryl alkynyl amides, which can be synthesized from Hept-5-yn-1-amine, are known to possess significant biological activities.[23]
-
Antimicrobial Potential: Alkyl amines have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, with activity being dependent on the alkyl chain length.[24] The seven-carbon chain of Hept-5-yn-1-amine falls within a range that could exhibit interesting antimicrobial properties.
-
Click Chemistry in Bioconjugation: The terminal alkyne group allows for its use in "click" chemistry.[18][19][20][21][22] This highly efficient and specific reaction is widely used in drug discovery for bioconjugation, linking molecules to biomolecules such as proteins or nucleic acids, and for the synthesis of complex molecular architectures.
Caption: Potential applications of Hept-5-yn-1-amine.
Safety and Handling
References
- 1. 255381-72-7(Hept-5-yn-1-amine) | Kuujia.com [it.kuujia.com]
- 2. chemat.com.pl [chemat.com.pl]
- 3. Hex-5-yn-1-amine | 15252-45-6 [sigmaaldrich.com]
- 4. hex-5-yn-1-amine | 15252-45-6 | Buy Now [molport.com]
- 5. Hex-5-yn-1-amine | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Alkyne Reactivity [www2.chemistry.msu.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. interchim.fr [interchim.fr]
- 20. Click Chemistry [organic-chemistry.org]
- 21. broadpharm.com [broadpharm.com]
- 22. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
